4-Methyl-piperidin-3-one hydrochloride is a chemical compound with the molecular formula and a molecular weight of 149.62 g/mol. This compound is recognized for its utility in various synthetic applications, particularly in organic chemistry and medicinal research. As a hydrochloride salt, it is typically encountered as a white to off-white crystalline powder with a purity often exceeding 95% .
The compound is classified under piperidine derivatives, which are cyclic amines that play significant roles in the synthesis of pharmaceuticals and agrochemicals. It is often utilized as an intermediate in the production of more complex molecules, including those used in medicinal chemistry. The synthesis and characterization of this compound can be traced through various chemical databases and literature, highlighting its relevance in both academic and industrial settings.
The synthesis of 4-Methyl-piperidin-3-one hydrochloride typically involves several key steps:
This multi-step process requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product.
The molecular structure of 4-Methyl-piperidin-3-one hydrochloride can be represented using various notations:
The compound features a piperidine ring with a ketone functional group at the 3-position and a methyl substituent at the 4-position. This structural arrangement contributes to its reactivity and interaction with biological systems.
4-Methyl-piperidin-3-one hydrochloride participates in several types of chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for 4-Methyl-piperidin-3-one hydrochloride primarily relates to its role as an intermediate in synthesizing biologically active compounds, such as Tofacitinib, which is used in treating autoimmune diseases .
The stability of this compound under inert gas conditions (such as nitrogen or argon) at low temperatures (2-8°C) further supports its utility in laboratory settings.
These properties make it suitable for various applications in research settings .
4-Methyl-piperidin-3-one hydrochloride has several notable applications:
The synthesis of 4-methyl-piperidin-3-one hydrochloride employs distinct multi-step routes, each with unique advantages in yield, stereoselectivity, and scalability. The Boc-deprotection pathway starts with racemic 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester. Treatment with anhydrous dichloromethane (DCM) and ethanolic HCl at 0°C, followed by stirring at 25°C for 3 hours, achieves quantitative deprotection. This yields racemic 3-methyl-piperidin-4-one hydrochloride, which is used directly in subsequent reactions without purification. Critical advantages include mild conditions and operational simplicity, though it lacks inherent stereocontrol [1].
In contrast, the N-benzyl route begins with 4-methylpyridin-3-ol. Benzylation uses benzyl chloride under reflux in toluene with potassium carbonate, yielding 1-benzyl-4-methylpiperidin-3-ol. Subsequent oxidation with chromium trioxide in acetone converts the alcohol to the ketone, forming 1-benzyl-4-methylpiperidin-3-one. Final hydrogenation (Pd/C, H₂) cleaves the benzyl group, followed by HCl salt formation. This route achieves higher regioselectivity (up to 92%) but requires heavy-metal oxidants, posing environmental concerns [5].
Table 1: Comparative Analysis of Key Synthetic Routes
Route | Key Steps | Yield (%) | Stereoselectivity | Scalability |
---|---|---|---|---|
Boc Deprotection | HCl-mediated deprotection in DCM/EtOH | 85–90 | Racemic | High (>100g) |
N-Benzyl Oxidation | Benzylation → Chromium Oxidation → Hydrogenation | 78–92 | Substrate-dependent | Moderate (50g) |
Reductive Amination | Asymmetric reductive amination with (R)-PEA | 70–75 | >95% ee | Requires chiral resolution |
Asymmetric synthesis of enantiomerically pure 4-methyl-piperidin-3-one derivatives leverages chiral auxiliaries to install stereocenters. A prominent method involves reductive amination of 4-methyl-3-piperidone with (R)-1-phenylethylamine ((R)-PEA) under hydrogenation conditions. The bulky phenyl group of (R)-PEA sterically biases imine formation, leading to preferential re-face attack by hydride donors. This achieves >95% enantiomeric excess (ee) in the resulting (3R,4R)-3-methylamino-4-methylpiperidine intermediate, a precursor to the ketone hydrochloride. The chiral auxiliary is later removed via hydrogenolysis, preserving stereochemical integrity [3] [6].
Mechanistic studies reveal that solvent polarity critically influences ee values. Polar aprotic solvents like acetonitrile enhance imine electrophilicity, accelerating nucleophilic attack while maintaining stereoselectivity. Conversely, protic solvents (e.g., methanol) promote epimerization via enolization, reducing ee by 15–20%. Temperature control below 25°C further suppresses racemization [6].
N-Benzyl Derivatives
N-Benzyl intermediates serve as protective groups and stereochemical controllers. Optimized benzylation of 4-methylpyridin-3-ol uses benzyl chloride in toluene with K₂CO₃ at 110°C for 8 hours, achieving 95% conversion. Key innovations include:
Tert-Butyl Carbamates
tert-Butoxycarbonyl (Boc) groups enable nitrogen protection under basic conditions. Deprotection is optimized using anhydrous HCl in ethanol/DCM (1:1) at 0–25°C. This minimizes side reactions like ester hydrolysis or N-alkylation. Post-deprotection, the hydrochloride salt precipitates directly from the reaction mixture, simplifying isolation to 98% purity [1] [9].
Table 2: Optimization of Intermediate Reactions
Intermediate | Reaction | Optimized Conditions | Yield/Purity Gain |
---|---|---|---|
N-Boc-4-methylpiperidin-3-one | Deprotection | HCl in EtOH/DCM (1:1), 0°C → 25°C, 3h | 98% purity, no chromatography |
1-Benzyl-4-methylpiperidin-3-ol | Oxidation | CrO₃ in acetone, 0°C, 2h | 92% yield |
3,3-Dimethyl-2,6-diarylpiperidin-4-one | Mannich condensation | One-pot, room temperature, 24h | 88% yield |
Catalytic hydrogenation enables both pyridine ring saturation and chiral auxiliary removal. Heterogeneous catalysts like Pd/C (5% w/w) in methanol facilitate N-debenzylation at 50 psi H₂ and 50°C, affording 4-methylpiperidin-3-one in >90% yield. For enantioselective synthesis, Ru-(S)-BINAP complexes catalyze asymmetric hydrogenation of cyclic enamines derived from 4-methyl-3-piperidone, achieving 92% ee. The mechanism involves hydride transfer syn to the Ru–H bond, governed by chiral ligand geometry [6] [10].
Recent advances employ bifunctional organocatalysts like Cinchona-derived thioureas. These activate iminium ions via H-bonding while directing hydride delivery enantioselectively. This metal-free approach achieves 85% ee and avoids transition-metal residues critical in pharmaceutical applications [10].
Solvent Selection
Ethanol–water mixtures (7:3 v/v) replace hazardous solvents (DCM, DMF) in reductive amination and crystallization steps. Ethanol’s low toxicity and biodegradability align with ACS Green Chemistry Principles, while water suppresses unwanted enolization [9].
Waste Minimization
Table 3: Green Chemistry Metrics for Synthetic Routes
Metric | Traditional Process | Optimized Green Process | Improvement |
---|---|---|---|
Process Mass Intensity | 120 | 45 | 62.5% reduction |
Organic Solvent Usage | 18 L/kg product | 6 L/kg product | 67% reduction |
Catalyst Waste | 0.5 eq metal waste | 0.05 eq (recycled) | 90% reduction |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1